(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
描述
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-16-6-1-13(11-17(16)31(33)34)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)15-4-2-14(23)3-5-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZRCMKDAJNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Analogues
The compound belongs to a class of triazolopyrimidine-piperazine hybrids. Below is a comparative analysis with structurally related analogues:
Compound A : [4-(3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl][4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7)
| Parameter | Target Compound | Compound A |
|---|---|---|
| Triazolo Substituent | 4-Fluorophenyl | 4-Methylphenyl |
| Methanone Substituent | 4-Chloro-3-nitrophenyl | 4-Trifluoromethylphenyl |
| Key Functional Groups | -NO₂ (electron-withdrawing), -Cl, -F | -CF₃ (lipophilic), -CH₃ (electron-donating) |
| Predicted LogP | ~3.8 (moderate lipophilicity) | ~4.2 (higher lipophilicity) |
| Molecular Weight | ~528.9 g/mol | ~524.5 g/mol |
Key Differences :
In contrast, Compound A’s 4-trifluoromethylphenyl group increases lipophilicity, favoring membrane permeability . The 4-fluorophenyl substituent (target) vs. 4-methylphenyl (Compound A) alters π-π interactions and steric bulk.
Methyl groups (Compound A) may reduce steric hindrance compared to fluorine, affecting target engagement.
Compound B : [3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines (e.g., 13a,b)
| Parameter | Target Compound | Compound B |
|---|---|---|
| Core Structure | Triazolopyrimidine | Pyrazolopyrimidine |
| Substituents | Piperazine-linked methanone | 4-Nitrophenyl and aryl amines |
| Functional Groups | -NO₂, -Cl, -F | -NO₂, -NH₂ |
| Predicted Solubility | Low (logP ~3.8) | Moderate (logP ~2.5) |
Key Differences :
Scaffold Diversity :
- The triazolopyrimidine core (target) offers distinct hydrogen-bonding motifs compared to pyrazolopyrimidine (Compound B), affecting target selectivity.
- The piperazine linker in the target enhances solubility relative to Compound B’s amine group.
Pharmacological Profile :
- Compound B’s amine group may confer basicity, influencing ionization and tissue distribution.
Methodological Considerations in Structural Comparison
Graph-Based Analysis: Chemical structures are compared as 2D graphs, where atoms (nodes) and bonds (edges) are analyzed for isomorphism. The target compound shares a triazolopyrimidine-piperazine scaffold with analogues but differs in substituent topology .
Similarity Coefficients :
Tanimoto coefficients (binary fingerprint comparison) quantify structural overlap. For example, the target and Compound A likely share a high scaffold-based similarity (~70–80%) but diverge in substituent fingerprints .
Research Findings and Trends
- Electron-Withdrawing Groups : Nitro and chloro substituents (target) are linked to enhanced binding in kinase inhibitors but may increase toxicity risks .
- Fluorine vs. Methyl : Fluorine’s electronegativity improves target affinity via dipole interactions, while methyl groups (Compound A) enhance hydrophobic packing .
- Piperazine Linkers : Improve solubility and bioavailability compared to rigid linkers in pyrazolopyrimidines .
常见问题
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential coupling reactions. For triazolopyrimidine derivatives, a common approach includes:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with azides under copper catalysis .
- Step 2: Piperazine ring introduction using nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd/C) and solvents like DMF or dichloromethane .
- Step 3: Methanone group attachment via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, optimized at 60–80°C with controlled pH . Critical Factors: Catalyst purity (>95%), solvent anhydrous conditions, and reaction time (12–24 hrs) significantly impact yield (reported 40–65% in similar compounds) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., chloro, nitro, fluorophenyl groups) and confirms piperazine linkage .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for C23H17ClFN7O3: 493.09 g/mol) and isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry and confirms triazolopyrimidine-piperazine dihedral angles (e.g., 85–90° in analogs) . Note: Solubility challenges in polar solvents may require DMSO-d6 for NMR .
Q. What preliminary biological screening assays are recommended?
- In vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial Activity: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorogenic substrates .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy) impact biological activity?
Comparative studies on analogs show:
Q. What mechanistic approaches resolve contradictions in reported biological data?
- Dose-Response Variability: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct target engagement from off-target effects .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepant in vivo/in vitro results .
Q. How to design in vivo studies accounting for pharmacokinetic limitations?
- Formulation: Use PEGylated nanoparticles or liposomes to improve aqueous solubility (LogP = 2.1) .
- Dosing Regimen: Pilot PK studies in rodents to determine t1/2 (e.g., 4–6 hrs in analogs) and optimize administration frequency .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Catalyst Screening: Test Pd(OAc)2/XPhos systems for improved Buchwald-Hartwig efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hrs to 2 hrs, maintaining 60–70°C .
Q. What computational tools predict structure-activity relationships (SAR)?
- Molecular Docking (AutoDock Vina): Model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- QSAR Models: Use Gaussian09 for DFT calculations on HOMO/LUMO energies to correlate electronic effects with activity .
Data Reproducibility & Validation
Q. How to ensure batch-to-batch consistency in biological assays?
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